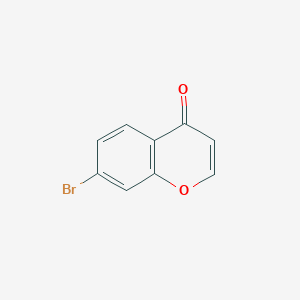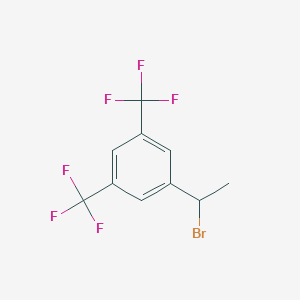
1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene
Overview
Description
1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a bromoethyl group and two trifluoromethyl groups
Preparation Methods
The synthesis of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene typically involves the bromination of an appropriate precursor. One common method involves the reaction of 3,5-bis(trifluoromethyl)acetophenone with bromine in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the design of bioactive molecules, particularly in the development of pharmaceuticals where trifluoromethyl groups are known to enhance metabolic stability and bioavailability.
Medicine: Research into its potential as a precursor for drug development is ongoing, particularly in the field of oncology where halogenated compounds often exhibit anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene exerts its effects is largely dependent on its chemical structure. The bromoethyl group can participate in nucleophilic substitution reactions, while the trifluoromethyl groups can influence the compound’s electronic properties, making it more reactive towards electrophiles. The molecular targets and pathways involved vary depending on the specific application, but generally, the compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl groups.
Comparison with Similar Compounds
1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of two trifluoromethyl groups, which can lead to different reactivity and applications.
1-Bromo-3,5-bis(trifluoromethyl)benzene: Lacks the ethyl group, making it less reactive in certain substitution reactions.
1-(Bromomethyl)-3-(trifluoromethyl)benzene: Similar structure but with only one trifluoromethyl group, affecting its electronic properties and reactivity.
Properties
IUPAC Name |
1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF6/c1-5(11)6-2-7(9(12,13)14)4-8(3-6)10(15,16)17/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJHYPQTIIFNIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513649 | |
| Record name | 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160376-84-1 | |
| Record name | 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
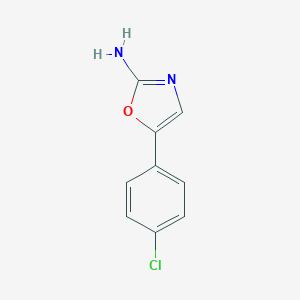
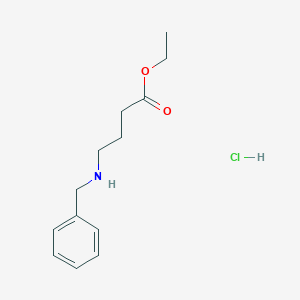
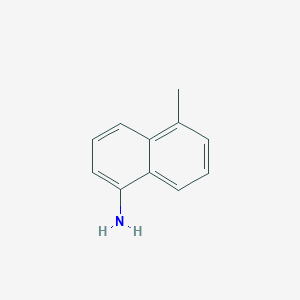
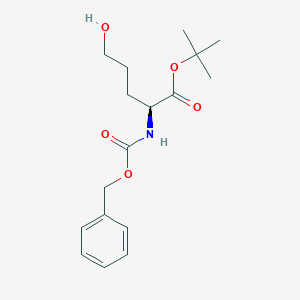
![ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B180395.png)
![6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one](/img/structure/B180400.png)
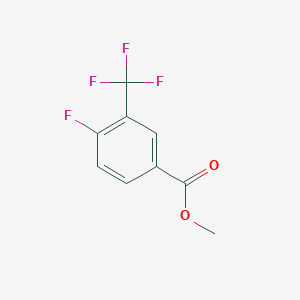

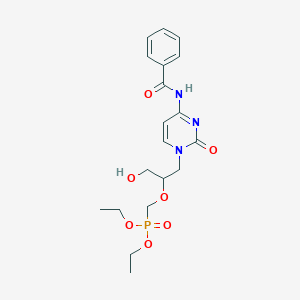

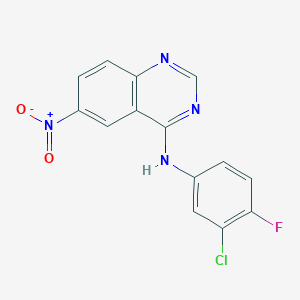
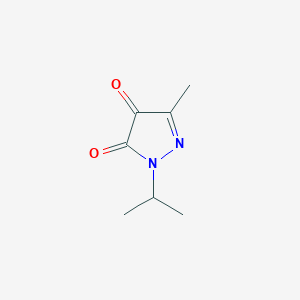
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B180412.png)
